

# Eprodisate vs. Placebo in AA Amyloidosis: A Comparative Clinical Trial Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **eprodisate** and placebo for the treatment of Amyloid A (AA) amyloidosis with renal involvement, based on data from a pivotal multicenter, randomized, double-blind, placebo-controlled clinical trial. AA amyloidosis is a serious complication arising from chronic inflammatory conditions, leading to the deposition of amyloid fibrils in various organs, most notably the kidneys, which can result in progressive renal dysfunction.[1][2][3] **Eprodisate**, a sulfonated molecule, was developed to inhibit the polymerization of amyloid fibrils and their deposition in tissues by interfering with the interaction between amyloidogenic proteins and glycosaminoglycans.[1][2][4][5]

## **Efficacy Data Summary**

The primary clinical trial assessed the efficacy of **eprodisate** in slowing the progression of renal disease in patients with AA amyloidosis.[1][2] The key findings from this study are summarized in the tables below.

# **Table 1: Primary Composite Endpoint Analysis**



Outcome	Eprodisate (n=89)	Placebo (n=94)	Hazard Ratio (95% CI)	P-value
Worsened Renal Disease or Death	24 (27%)	38 (40%)	0.58 (0.37 to 0.93)	0.02
Worsening renal				
disease was a				
composite of				
doubling of				
serum creatinine,				
50% or greater				
reduction in				
creatinine				
clearance, or				
progression to				
end-stage renal				
disease.[1][2]				

**Table 2: Secondary Renal Endpoints** 

Outcome	Eprodisate	- Placebo	P-value
Mean Rate of Decline in Creatinine Clearance (ml/min/1.73m² per year)	10.9	15.6	0.02
Progression to End- Stage Renal Disease (Hazard Ratio)	-	-	0.20
Risk of Death (Hazard Ratio)	-	-	0.94

The data indicates that **eprodisate** significantly slowed the decline of renal function compared to placebo, as evidenced by a 42% reduction in the risk of worsening renal disease or death.[5] [6] The mean rate of decline in creatinine clearance was also significantly slower in the



**eprodisate** group.[1][2][7] However, the drug did not show a statistically significant effect on the progression to end-stage renal disease or the risk of death.[1][2][7] A subsequent confirmatory Phase 3 study did not meet its primary efficacy endpoint of slowing renal function decline.[8]

# **Safety Profile**

The incidence of adverse events was reported to be similar between the **eprodisate** and placebo groups in the initial pivotal trial, with the drug being generally well-tolerated.[1][2][7]

**Table 3: Adverse Events Summary** 

Event Type	Eprodisate	Placebo
Serious Adverse Events	36%	42%
Non-serious Adverse Events	98%	93%

## **Experimental Protocols**

The pivotal clinical trial was a multicenter, randomized, double-blind, placebo-controlled study involving 183 patients with biopsy-proven AA amyloidosis and renal involvement from 27 centers.[1][2][5]

#### **Inclusion Criteria:**

- Age greater than 18 years.[6]
- Biopsy-proven AA amyloidosis.[3][6]
- Renal involvement, defined as proteinuria of greater than 1 g/day or a creatinine clearance of
   <60 mL/minute.[5][6]</li>

#### **Exclusion Criteria:**

- Creatinine clearance of <20 mL/minute.[5]</li>
- End-stage renal disease.[6]

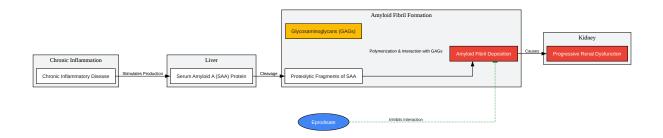


- Renal disease attributable to causes other than AA amyloidosis.[5]
- Significant liver dysfunction.[5]
- Diabetes.[5]

Treatment: Patients were randomly assigned to receive either **eprodisate** or a placebo for 24 months.[1][2] The dosage of **eprodisate** was adjusted based on the patient's baseline creatinine clearance.[1][5]

Primary Endpoint: The primary outcome was a composite endpoint assessing renal function or death. Disease progression was classified as worsened if any of the following occurred: a doubling of the serum creatinine level, a reduction in creatinine clearance by 50% or more, progression to end-stage renal disease, or death.[1][2]

# Signaling Pathway and Experimental Workflow Mechanism of Action of Eprodisate in AA Amyloidosis

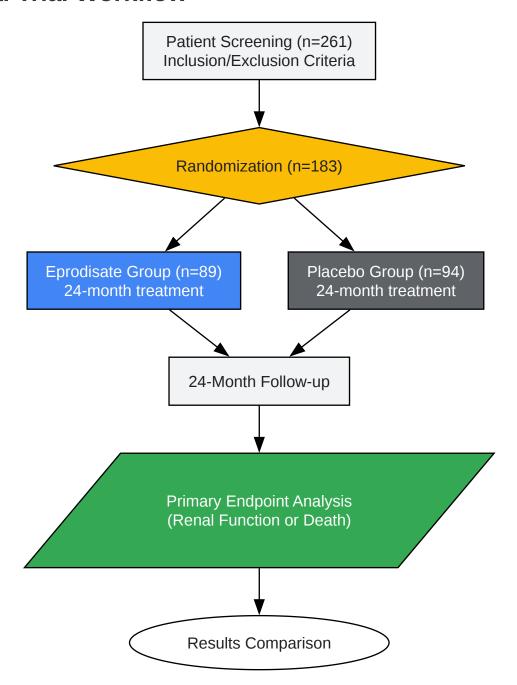


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Caption: **Eprodisate**'s mechanism in inhibiting amyloid fibril deposition.

## **Clinical Trial Workflow**



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Caption: Workflow of the **eprodisate** vs. placebo clinical trial.



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